Eltenac
Overview
Description
Eltenac is a non-steroidal anti-inflammatory drug (NSAID) and a COX inhibitor . It shows an IC50 of 0.03 μM for both COX-1 and COX-2 in isolated human whole blood .
Molecular Structure Analysis
Eltenac has a molecular formula of C12H9Cl2NO2S . Its molecular weight is 302.18 .Physical And Chemical Properties Analysis
Eltenac has a molecular formula of C12H9Cl2NO2S and a molecular weight of 302.18 .Scientific Research Applications
Pharmacokinetics and Effects of Alkalization
A study investigated the pharmacokinetics of Eltenac in horses, exploring its distribution, elimination, and the impact of alkalization procedures. Eltenac was characterized by rapid distribution and a short elimination half-life. The study aimed to determine whether alkalization could modify Eltenac's pharmacokinetics, concluding that while alkalization appeared to accelerate drug elimination, it did not significantly modify drug clearance, suggesting the administration of alkaline compounds to accelerate Eltenac elimination is not completely confirmed (Zonca et al., 2013).
Detection and Metabolism
Another study focused on the detection of Eltenac and its metabolites in horses, utilizing capillary gas chromatography-mass spectrometry for identification. The research identified Eltenac and two isobaric metabolites, demonstrating the drug and its metabolites' excretion profiles. This study contributes to understanding Eltenac's metabolism and provides a basis for detecting the drug and its metabolites in veterinary practice (Dumasia et al., 2004).
Effects Against Endotoxaemia
Research evaluated Eltenac's effectiveness against endotoxaemia in horses, where it was administered intravenously followed by endotoxin infusion. The study found that Eltenac significantly protected against endotoxin-induced changes, suggesting its potential clinical benefit in managing naturally occurring endotoxaemia (MacKay et al., 2010).
Efficacy and Safety in Knee Osteoarthritis Treatment
A double-blind, placebo-controlled study explored Eltenac gel's efficacy and safety in treating knee osteoarthritis. Although the study did not provide confirmatory proof of efficacy, it highlighted methodological challenges and potential responder subgroups, suggesting the need for further research to confirm Eltenac gel's therapeutic benefits (Ottillinger et al., 2001).
properties
IUPAC Name |
2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELILMBZWCGOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223184 | |
Record name | Eltenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eltenac | |
CAS RN |
72895-88-6 | |
Record name | Eltenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72895-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eltenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072895886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72895-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A153L3JA99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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